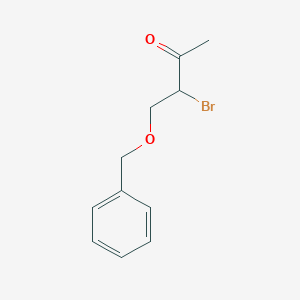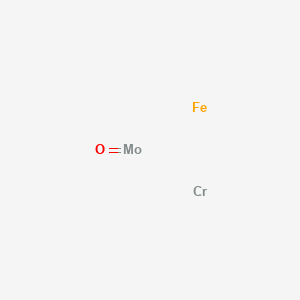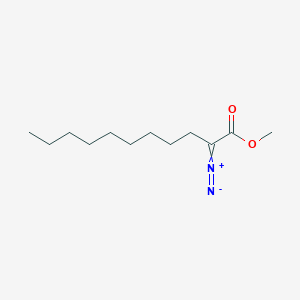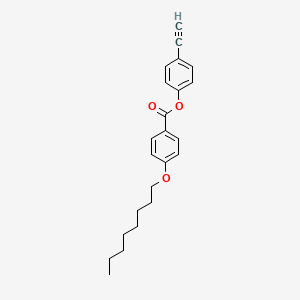
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 5-bromo-2-methoxyphenol with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
5-Bromo-2-methoxyphenol+tert-butylchlorodiphenylsilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenoxy group can undergo reduction to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include phenol derivatives and other reduced forms of the original compound.
Scientific Research Applications
Chemistry
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is used as a building block in the synthesis of more complex organosilicon compounds. It serves as a precursor for the preparation of silane-based polymers and materials with unique properties.
Biology
In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of silane-based probes and sensors for detecting biological analytes.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, to exert their effects. The silicon atom in the compound can also form stable bonds with other elements, contributing to its unique properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxyphenoxy)trimethylsilane
- (5-Bromo-2-methoxyphenoxy)triethylsilane
- (5-Bromo-2-methoxyphenoxy)triphenylsilane
Uniqueness
(5-Bromo-2-methoxyphenoxy)(tert-butyl)diphenylsilane is unique due to the presence of the tert-butyl group and two phenyl groups attached to the silicon atom This structural feature imparts specific steric and electronic properties to the compound, making it distinct from other similar compounds
Properties
CAS No. |
143702-40-3 |
|---|---|
Molecular Formula |
C23H25BrO2Si |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(5-bromo-2-methoxyphenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C23H25BrO2Si/c1-23(2,3)27(19-11-7-5-8-12-19,20-13-9-6-10-14-20)26-22-17-18(24)15-16-21(22)25-4/h5-17H,1-4H3 |
InChI Key |
WYCRHSFXSHRYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


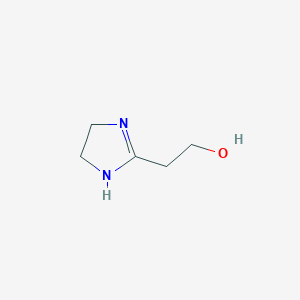
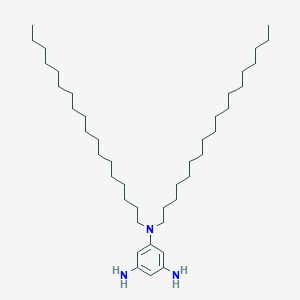
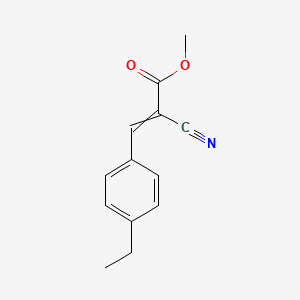
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)

![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)
